3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
Overview
Description
“3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine” is a chemical compound with the molecular formula C9H8Cl2N4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a sulfanyl group attached to a 2,6-dichlorobenzyl group .Scientific Research Applications
Synthesis and Structural Studies
- Novel triazolo[1,5-a]triazin-7-ones were synthesized starting from a compound closely related to 3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine. This synthesis involved a sequence of alkylation, reaction with p-nitrophenyl chloroformate, and condensation, leading to highly functionalized triazoles with potential in varied chemical applications (Heras et al., 2003).
- The structure of 4-amino-3-butyl-1,2,4-triazole-5-thione, a compound structurally similar to the subject chemical, was analyzed, revealing details about its planar triazole ring and hydrogen-bonded dimers. This kind of structural analysis is crucial in understanding the chemical behavior of such compounds (Belcher & Squattrito, 2006).
Chemical Behavior and Complex Formation
- A study on the synthesis and characterization of gold (III) and nickel (II) metal ion complexes derived from a triazole-triazole compound revealed insights into ligand behavior and the formation of electrolytic complexes. These complexes exhibited significant cytotoxicity against a breast cancer cell line, highlighting the potential of such compounds in biomedical research (Ghani & Alabdali, 2022).
Antimicrobial Activities
- Research into the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including compounds structurally related to the query chemical, showed good or moderate activities against test microorganisms. This indicates the potential use of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Proton Conductive Properties
- A study on sulfonated polyimide (SPI) copolymers containing 3-(4-aminophenyl)-5-(3-aminophenyl)-1H-1,2,4-triazole showed that introducing NH groups, especially triazole groups, was effective in enhancing the proton conductive properties of SPI membranes. This suggests potential applications in fields requiring materials with specific conductive properties (Saito et al., 2010).
Green Chemistry Applications
- An efficient procedure for synthesizing 3(5)-substituted 1,2,4-triazol-5(3)-amines via a one-pot reaction, involving a compound structurally akin to the query chemical, was proposed. This synthesis adhered to principles of green chemistry, highlighting the relevance of such compounds in environmentally friendly chemical synthesis (Beyzaei et al., 2019).
Safety and Hazards
Future Directions
The future directions of “3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine” are not clear at this time. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers , which suggests it may have potential applications in scientific research.
properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4S/c10-6-2-1-3-7(11)5(6)4-16-9-13-8(12)14-15-9/h1-3H,4H2,(H3,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRKGCKKPOXXRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NNC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352670 | |
Record name | 3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
261928-97-6 | |
Record name | 3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.